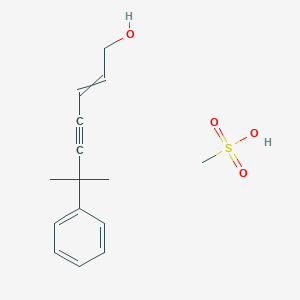
Methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol is a compound that combines the properties of methanesulfonic acid and a complex organic alcohol. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. The organic alcohol component, 6-methyl-6-phenylhept-2-en-4-yn-1-ol, is a molecule with multiple functional groups, including an alkyne, an alkene, and a hydroxyl group, making it a versatile compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the sulfonation of methane. One method is the electrochemical sulfonation of methane using oleum in an electrochemical reactor. This process involves the formation of an initiating species from the electrolyte at a boron-doped diamond anode, under elevated pressure and moderate temperature .
For the synthesis of 6-methyl-6-phenylhept-2-en-4-yn-1-ol, a multi-step organic synthesis is required. This may involve the alkylation of phenylacetylene followed by a series of reactions to introduce the methyl and hydroxyl groups, as well as the double bond.
Industrial Production Methods
Industrial production of methanesulfonic acid can be achieved through the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This method, developed by the Pennwalt Corporation, is used to produce high-purity methanesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid is a strong acid and can participate in various acid-catalyzed reactions, such as esterification and alkylation. It is also used in the electrodeposition of metals and in redox flow batteries .
6-methyl-6-phenylhept-2-en-4-yn-1-ol can undergo a variety of organic reactions due to its multiple functional groups. These include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in 6-methyl-6-phenylhept-2-en-4-yn-1-ol would yield a ketone or aldehyde, while reduction of the alkyne and alkene groups would yield a fully saturated hydrocarbon.
Applications De Recherche Scientifique
Methanesulfonic acid is widely used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions. It is also employed in biodiesel production, electroplating, and redox flow batteries .
6-methyl-6-phenylhept-2-en-4-yn-1-ol, due to its complex structure, can be used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its multiple functional groups make it a valuable building block in organic synthesis.
Mécanisme D'action
Methanesulfonic acid acts as a strong acid, donating protons to various substrates, facilitating acid-catalyzed reactions. Its high solubility and stability make it an effective catalyst in both aqueous and organic media .
The mechanism of action for 6-methyl-6-phenylhept-2-en-4-yn-1-ol depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric Acid (H₂SO₄): Another strong acid used in similar applications but is more corrosive and less environmentally friendly compared to methanesulfonic acid.
Trifluoromethanesulfonic Acid (CF₃SO₃H): A stronger acid than methanesulfonic acid, used in superacid chemistry but is more expensive and less commonly used.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, high solubility, and low corrosivity. It is also biodegradable, making it a more environmentally friendly option compared to other strong acids .
6-methyl-6-phenylhept-2-en-4-yn-1-ol is unique due to its multiple functional groups, allowing it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
143098-38-8 |
|---|---|
Formule moléculaire |
C15H20O4S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
methanesulfonic acid;6-methyl-6-phenylhept-2-en-4-yn-1-ol |
InChI |
InChI=1S/C14H16O.CH4O3S/c1-14(2,11-7-4-8-12-15)13-9-5-3-6-10-13;1-5(2,3)4/h3-6,8-10,15H,12H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
NPJRQZSELRIQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=CCO)C1=CC=CC=C1.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
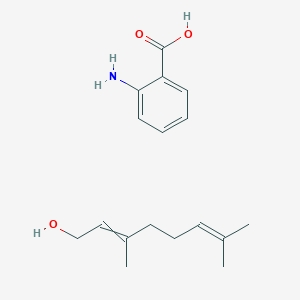
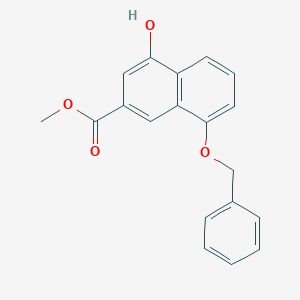
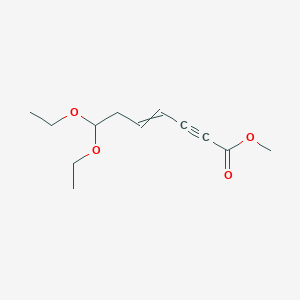
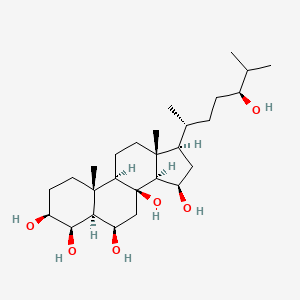
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
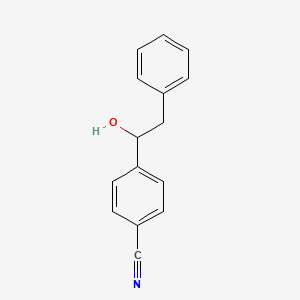
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)

![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
